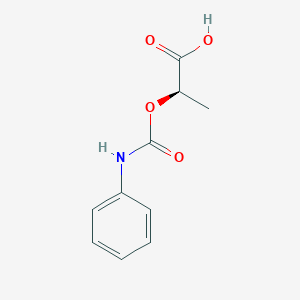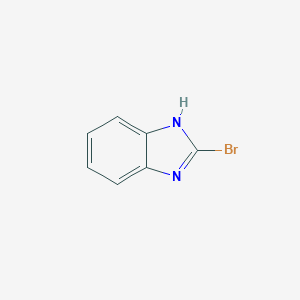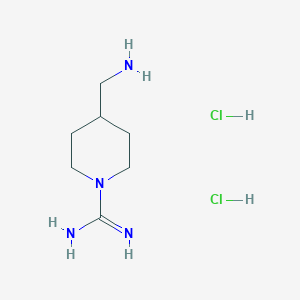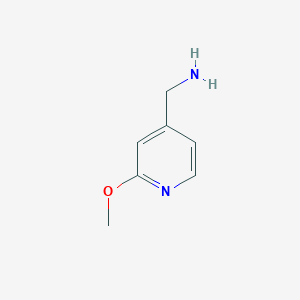
(R)-(+)-2-(Phenylcarbamoyloxy)propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chiral propionic acid derivatives, such as "(R)-(+)-2-(Phenylcarbamoyloxy)propionic acid," often involves stereoselective or enantioselective methods to ensure the desired chirality of the final product. For instance, the synthesis of (2R)- and (2S)-[2-3H]-propionic acid is achieved through the reduction of a precursor using R- or S-Alpine Borane, which suggests a method that could potentially be adapted for the synthesis of "(R)-(+)-2-(Phenylcarbamoyloxy)propionic acid" . Additionally, the synthesis of (R)-2-hydroxy-2-phenylpropionic acid from carbohydrate derivatives indicates the use of degradation reactions to obtain the desired chiral acid . These methods highlight the importance of selecting appropriate starting materials and reagents to control the stereochemistry of the synthesis process.
Molecular Structure Analysis
The molecular structure of chiral propionic acids is characterized by the presence of an asymmetric carbon atom, which is responsible for the molecule's chirality. Techniques such as NMR spectroscopy, IR, and MS are commonly used to confirm the structure and purity of the synthesized compounds . For example, the structure of R-(+)-2-(4-hydroxyphenoxy)-propionic acid was characterized using these techniques, ensuring the correct stereochemistry was achieved . These analytical methods are crucial for the structural analysis of "(R)-(+)-2-(Phenylcarbamoyloxy)propionic acid" as well.
Chemical Reactions Analysis
The reactivity of chiral propionic acids like "(R)-(+)-2-(Phenylcarbamoyloxy)propionic acid" can be explored through various chemical reactions. For instance, the synthesis of herbicide intermediates involves reactions such as alkylation, hydrolysis, oxidation, and resolution . These reactions demonstrate the versatility of chiral propionic acids in forming different chemical bonds and functionalities, which is essential for their application in the synthesis of complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of chiral propionic acids are influenced by their molecular structure. The presence of functional groups such as hydroxy, carboxy, and ether groups can affect properties like solubility, boiling point, and reactivity . The synthesis processes described in the papers also emphasize the importance of reaction conditions, such as temperature and time, which can significantly impact the yield and purity of the final product . Understanding these properties is vital for the practical application and industrial production of compounds like "(R)-(+)-2-(Phenylcarbamoyloxy)propionic acid."
Applications De Recherche Scientifique
1. Chiral Solvating Agent
The N-(n-butylamide) of (S)-2-(phenylcarbamoyloxy)propionic acid, derived from L-ethyl lactate, serves as a chiral solvating agent (CSA) for determining the enantiomeric composition of N-(3,5-dinitrobenzoyl)amino acid methyl esters (Pini, Uccello-Barretta, Rosini, & Salvadori, 1991).
2. Enantioselective Resolution
In the enantioselective resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester (PPAM), an important chiral precursor for aryloxy phenoxy propionate herbicides, the covalent immobilization of lipase from Aspergillus oryzae was studied (Zhong et al., 2019).
3. Microbial Hydroxylation
A 96-well microplate assay method was optimized for screening microbial isolates capable of hydroxylating R-2-phenoxypropionic acid to R-2-(4-Hydroxyphenoxy)propionic acid, an intermediate in aryloxyphenoxypropionate (APP) herbicide synthesis (Zhou et al., 2020).
4. Propionic Acid Production
Microbial fermentation processes for propionic acid (propionate) production, used in food, cosmetic, plastics, and pharmaceutical industries, were reviewed, focusing on fermentative, biosynthetic, and amino acid catabolic pathways (Gonzalez-Garcia et al., 2017).
5. Screening for R-HPOPA Producing Microbes
A rapid throughput assay for screening microbes capable of producing (R)-2-(4-hydroxyphenoxy)propionic acid ((R)-HPOPA), crucial for optically pure aryloxyphenoxypropionic acid herbicides, was developed. This involved a spectrophotometric method for (R)-HPOPA determination (Hu et al., 2019).
6. Propionate Metabolism in Escherichia coli
Investigation into the anaerobic metabolism of propionate in Escherichia coli revealed the role of RNase R in hydrolyzing the prp transcripts, which encode enzymes necessary for propionate metabolism (Simonte et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
(2R)-2-(phenylcarbamoyloxy)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7(9(12)13)15-10(14)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)(H,12,13)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIHYWQSOXTJFS-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC(=O)NC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OC(=O)NC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401033301 |
Source


|
| Record name | (R)-2-[(Phenylamino)carbonyloxy]propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401033301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-2-(Phenylcarbamoyloxy)propionic acid | |
CAS RN |
145987-00-4 |
Source


|
| Record name | (R)-2-[(Phenylamino)carbonyloxy]propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401033301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-](/img/structure/B136494.png)

![Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B136499.png)





![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)




![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)